Methyl 4-methoxyquinazoline-6-carboxylate
Description
Methyl 4-methoxyquinazoline-6-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methoxy group at position 4 and a methyl carboxylate at position 5. The methyl ester group enhances solubility and bioavailability, while the methoxy substituent influences electronic properties and binding interactions.
Properties
CAS No. |
648449-00-7 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3 |
InChI Key |
JKKYSYOVHPLTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxyquinazoline-6-carboxylate typically involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
Methyl 4-methoxyquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Methyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate
Structural Differences :
- Core Structure : Replaces the quinazoline core with a fused imidazo[1,2-a]pyridine-quinazoline hybrid.
- Substituents: Retains the methyl carboxylate at position 6 and introduces a 4-methoxybenzylamino group at position 3. Synthesis: Prepared via a multi-step procedure involving coupling reactions, yielding 75–80% . Key Differences:
- The 4-methoxybenzylamino group introduces hydrogen-bonding capabilities absent in the target compound. Applications: Likely optimized for kinase inhibition due to extended π-π stacking interactions .
Methyl 2-Aminobenzo[d]thiazole-6-carboxylate
Structural Differences :
- Core Structure : Benzo[d]thiazole (fused benzene-thiazole) instead of quinazoline.
- Substituents: Methyl carboxylate at position 6 and an amino group at position 2. Synthesis: Synthesized via bromine-mediated cyclization of methyl 4-aminobenzoate with KSCN in acetic acid (45-minute reaction at 10°C) . Key Differences:
- The thiazole ring introduces sulfur-mediated hydrophobic interactions, altering solubility and reactivity.
- The amino group at position 2 enables derivatization (e.g., O-substitution), a feature absent in the target compound. Applications: Primarily explored as a precursor for bioactive thiazole derivatives, such as antimicrobial agents .
Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate
Structural Differences :
- Core Structure: Quinoline (one nitrogen atom) instead of quinazoline (two nitrogen atoms).
- Substituents: Methoxy at position 6 and methyl carboxylate at position 4. Synthesis: Prepared by refluxing 6-methoxy-2-arylquinoline-4-carboxylic acid with methyl iodide and K2CO3 in acetone (5-hour reaction) . Key Differences:
- Substituent positions (methoxy at 6 vs. 4 in the target compound) alter electronic distribution.
Applications : Demonstrated P-glycoprotein inhibitory activity, suggesting utility in overcoming multidrug resistance in cancer therapy .
Biological Activity
Methyl 4-methoxyquinazoline-6-carboxylate is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Synthesis
This compound features a methoxy group at the 4-position and a carboxylate group at the 6-position of the quinazoline ring. This specific structural configuration contributes to its unique properties and biological activities. The synthesis typically involves multi-step organic reactions, enabling efficient production with high yields.
Biological Activities
Research indicates that this compound and its derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Quinazoline derivatives have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Some studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
- Inhibition of DNA Gyrase : Similar to other quinazoline derivatives, this compound may inhibit bacterial DNA gyrase, a target for several antibiotics .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular processes such as DNA replication and cell signaling pathways. Understanding these interactions is crucial for establishing its therapeutic potential .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other quinazoline derivatives highlights its unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-chloroquinoline-6-carboxylate | Chlorine substitution at position 2 | Antimicrobial |
| Ethyl 2,4-dichloroquinazoline-6-carboxylate | Dichloro substitution at positions 2 and 4 | Anticancer |
| Methyl 4-hydroxyquinazoline | Hydroxy group at position 4 | Anticancer |
| Methyl 7-(benzyloxy)-2,4-dichloroquinazoline | Benzyloxy group at position 7 | Antitumor |
This compound stands out due to its specific methoxy and carboxylate substitutions, which may enhance its solubility and overall biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods, indicating effective growth inhibition at low concentrations .
- Anticancer Activity : Research involving human cancer cell lines (e.g., MDA-MB-231, A549) showed that this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .
- DNA Gyrase Inhibition : Studies on the interaction of quinazoline derivatives with DNA gyrase revealed that this compound could inhibit bacterial DNA replication effectively, positioning it as a candidate for further development in antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
